5,8-Quinolinedione, 7-azido-6-methyl-
CAS No.: 61324-52-5
Cat. No.: VC19542188
Molecular Formula: C10H6N4O2
Molecular Weight: 214.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61324-52-5 |
|---|---|
| Molecular Formula | C10H6N4O2 |
| Molecular Weight | 214.18 g/mol |
| IUPAC Name | 7-azido-6-methylquinoline-5,8-dione |
| Standard InChI | InChI=1S/C10H6N4O2/c1-5-7(13-14-11)10(16)8-6(9(5)15)3-2-4-12-8/h2-4H,1H3 |
| Standard InChI Key | BVBNNUFPYXYFIH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N=[N+]=[N-] |
Introduction
Structural Characteristics
Molecular Formula and Properties
The compound has the molecular formula C₁₀H₆N₄O₂, with a molecular weight of 214.18 g/mol . Key structural features include:
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Quinoline core: A bicyclic aromatic system with ketone groups at positions 5 and 8.
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Methyl group: Attached at position 6, influencing steric and electronic effects.
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Azide group: A reactive substituent at position 7, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or serving as a leaving group in nucleophilic substitutions.
Table 1: Physicochemical Properties of 7-Azido-6-Methyl-5,8-Quinolinedione
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆N₄O₂ | |
| Molecular Weight | 214.18 g/mol | |
| LogP | ~1.5 (estimated) | |
| PSA (Polar Surface Area) | 96.78 Ų |
Note: LogP and PSA values are inferred from structurally similar compounds due to limited direct data.
Synthetic Approaches
General Strategies for Quinoline-5,8-Dione Derivatives
The synthesis of 7-azido-6-methyl-5,8-quinolinedione likely follows methods outlined in patents and literature for analogous quinoline derivatives . Key steps include:
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Formation of the quinoline core: Often achieved via cyclization reactions, such as the Gould-Jacob reaction or modifications of the Skraup synthesis.
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Halogenation: Introducing a leaving group (e.g., bromine) at position 7 to enable subsequent substitution.
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Azide substitution: Replacing the halogen with an azide group using sodium azide (NaN₃) under mild conditions.
Table 2: Hypothetical Synthetic Pathway for 7-Azido-6-Methyl-5,8-Quinolinedione
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Synthesis of 6-methylquinoline | Cyclization of aniline derivatives | 6-Methylquinoline |
| 2 | Halogenation at position 7 | Br₂, FeCl₃, or NBS | 7-Bromo-6-methylquinoline |
| 3 | Azide substitution | NaN₃, DMF, 80°C | 7-Azido-6-methylquinoline |
| 4 | Oxidation to 5,8-dione | CrO₃, H₂SO₄ | 7-Azido-6-methyl-5,8-quinolinedione |
Adapted from methods for related quinoline derivatives .
Functional and Biological Properties
Reactivity of the Azide Group
The azide moiety enables participation in bioorthogonal reactions, such as:
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to alkyne-containing molecules.
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Nucleophilic substitution: Replacement with amines, thiols, or other nucleophiles under specific conditions.
Enzymatic Interactions
While direct studies on this compound are scarce, related quinoline-5,8-diones exhibit activity as:
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Transglutaminase 2 (TGase 2) inhibitors: Quinoline derivatives with halogen or azide groups have shown efficacy in modulating TGase 2, a target in inflammatory and neurodegenerative diseases .
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NQO1 substrates: Quinoline-5,8-diones with electron-deficient cores (e.g., azides) may act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), influencing redox balance in cancer cells .
Table 3: Comparative Enzymatic Activity of Quinoline-5,8-Dione Derivatives
Research Gaps and Future Directions
Unexplored Applications
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Anticancer agents: The azide group’s reactivity could enable targeted drug delivery or prodrug activation.
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Imaging probes: Conjugation with fluorescent tags via click chemistry for cellular tracking.
Challenges in Synthesis and Characterization
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